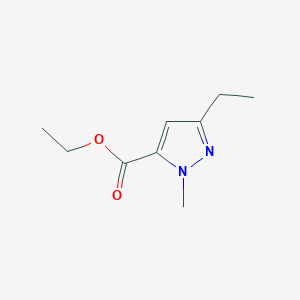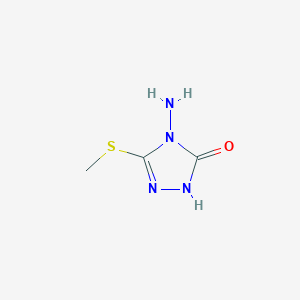
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and methylthio groups in the triazole ring makes it a versatile molecule for chemical modifications and functionalization.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted triazoles
Wissenschaftliche Forschungsanwendungen
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known for its bioactivity, and modifications can enhance its therapeutic properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor ligands.
Wirkmechanismus
The mechanism of action of 4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with cellular receptors. The presence of the triazole ring allows for strong binding interactions with biological targets, leading to the modulation of biochemical pathways. The amino and methylthio groups can further enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-3-methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the methylthio group, which may reduce its versatility in chemical modifications.
4-amino-3-(ethylthio)-1H-1,2,4-triazol-5(4H)-one: Contains an ethylthio group instead of a methylthio group, which can affect its reactivity and biological activity.
4-amino-3-(methylthio)-1H-1,2,4-triazole: Lacks the carbonyl group, which may influence its chemical properties and applications.
Uniqueness
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one is unique due to the presence of both amino and methylthio groups in the triazole ring, providing a balance of reactivity and stability. This makes it a valuable compound for various chemical transformations and applications in different fields.
Eigenschaften
CAS-Nummer |
128075-40-1 |
|---|---|
Molekularformel |
C3H6N4OS |
Molekulargewicht |
146.17 g/mol |
IUPAC-Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI-Schlüssel |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
Kanonische SMILES |
CSC1=NNC(=O)N1N |
Synonyme |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


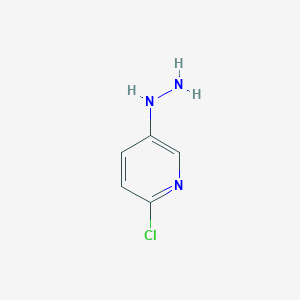
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)





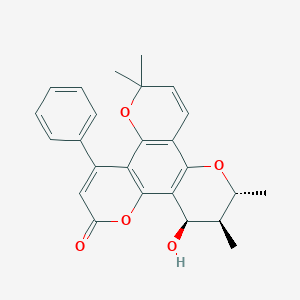
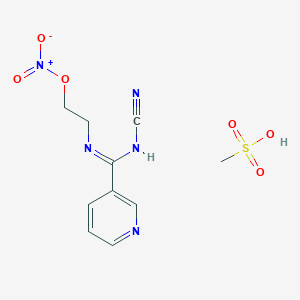


![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Ethanone, 2-chloro-1-(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)-](/img/structure/B136697.png)
